2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
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Overview
Description
2-Fluoro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-ol is a compound that features a biphenyl core substituted with a fluoro group and a trifluoromethoxy group
Preparation Methods
The synthesis of 2-Fluoro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-ol typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules .
Chemical Reactions Analysis
2-Fluoro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-Fluoro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
2-Fluoro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-ol can be compared with other similar compounds such as:
2-Fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl: This compound lacks the hydroxyl group present in 2-Fluoro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-ol, which can affect its chemical properties and reactivity.
2-Fluoro-4-(trifluoromethoxy)benzylamine: This compound features an amine group instead of a hydroxyl group, which can lead to different biological activities and applications.
These comparisons highlight the unique features of 2-Fluoro-4’-(trifluoromethoxy)[1,1’-biphenyl]-4-ol, such as its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-4-[4-(trifluoromethoxy)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-12-7-9(18)3-6-11(12)8-1-4-10(5-2-8)19-13(15,16)17/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXOKQJYFHDRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684520 |
Source
|
Record name | 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152967-11-8 |
Source
|
Record name | 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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